molecular formula C12H23NO3 B15052913 (R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B15052913
M. Wt: 229.32 g/mol
InChI Key: IMAIYZZQVVKONO-SECBINFHSA-N
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Description

®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-(hydroxymethyl)-4,4-dimethylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with high stereochemical purity .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

IMAIYZZQVVKONO-SECBINFHSA-N

Isomeric SMILES

CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CO)C

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C

Origin of Product

United States

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